Ethyl 1-acetyl-3-methyl-1h-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-acetyl-3-methyl-1H-pyrazole-5-carboxylate: is a chemical compound with the molecular formula C9H12N2O3. It belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by acetylation. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Ethyl 1-acetyl-3-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 1-acetyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Ethyl 3-methylpyrazole-5-carboxylate
Uniqueness
Ethyl 1-acetyl-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific acetyl and ethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-5-6(2)10-11(8)7(3)12/h5H,4H2,1-3H3 |
InChI Key |
CMYUALJMCCCOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C(=O)C)C |
Origin of Product |
United States |
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